Acid yellow 3

Catalog No.
S523749
CAS No.
8004-92-0
M.F
C18H11NO8S2
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid yellow 3

CAS Number

8004-92-0

Product Name

Acid yellow 3

IUPAC Name

2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid

Molecular Formula

C18H11NO8S2

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27)

InChI Key

OESPFRYVCUTRKF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Solubility

In water, 1.28X10+5 mg/L at 25 °C (est)
In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL

Synonyms

C.I. acid yellow 3, Colour Index No. 47005, D and C Yellow #10, D and C Yellow No 10, D and C yellow no. 10, D.C. Yellow No. 10, quinoline yellow

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O

Description

The exact mass of the compound Acid yellow 3 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.28x10+5 mg/l at 25 °c (est)in 2-methoxyethanol 10 mg/ml; in ethanol 0.4 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Chemical Identity and Characterization

    • AY3 is a mixture of disodium salts of mono- and disulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione [EWG Skin Deep® | What is Acid Yellow 3 (Uncertified D&C Yellow No. 10), ].
    • Research has identified the presence of additional unidentified peaks in its chemical composition, highlighting a lack of complete characterization of the substance SCCS Scientific Opinion on Acid Yellow 3 (submission II) - SCCS/1631/21, [PubMed: )].
  • Safety Assessment

    • Scientific evaluations by regulatory bodies have focused on its safety for use in cosmetics, particularly hair dyes [opinion of the SCCNFP on C54, Acid Yellow 3 - European Commission, [EC europa eu]].
    • These assessments have identified a need for further data on the toxicological profile, including stability under different conditions [OPINION on Acid Yellow 3 – C054 (CAS No. 8004-92-0, EC. No 305-897-5) Submission II - Public Health - European Commission, [health.ec.europa.eu]].

Acid Yellow 3, also known as Quinoline Yellow or C.I. 47005, is a synthetic organic compound primarily used as a dye. It is a mixture of disodium salts of the mono- and disulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. The compound has a molecular formula of C18H9NO8S2Na2 and a molar mass of approximately 477.4 g/mol . Acid Yellow 3 is characterized by its bright yellow color and is soluble in water due to the presence of sulfonate groups, which enhance its solubility compared to other similar dyes .

The mechanism of action for Quinoline Yellow WS is primarily related to its interaction with light. The aromatic rings in its structure absorb specific wavelengths of light, resulting in the observed yellow color []. In cell biology applications, the dye accumulates in acidic compartments due to electrostatic interactions with negatively charged biomolecules [].

Quinoline Yellow WS is generally considered to have low to moderate toxicity []. However, some safety concerns include:

  • Skin and eye irritation: Prolonged contact can cause irritation [].
  • Inhalation hazard: Inhalation of dust may cause respiratory irritation [].

Acid Yellow 3 exhibits stability under normal conditions but can undergo degradation when exposed to extreme temperatures, resulting in the release of toxic fumes, including nitrogen oxides and carbon monoxide . The dye does not chemically react with hair or skin; instead, it adheres to surfaces, allowing for temporary coloring effects that last for one to two washes . Its absorption spectrum peaks at approximately 414 nm, which is significant for its application in various industries .

The synthesis of Acid Yellow 3 involves several steps typically starting from quinoline derivatives. The primary method includes sulfonation processes that introduce sulfonic acid groups into the quinoline structure, followed by neutralization to form sodium salts. This method ensures the production of both mono- and disulfonated forms of the dye, which are essential for achieving desired solubility and color properties .

Unique FeaturesAcid Yellow 3Azo dyeWater-solubleCosmetics, Food ColorantTemporary hair dye propertiesQuinoline Yellow WSAzo dyeWater-solubleFood ColorantUsed primarily in beveragesDisperse Yellow 3Azo dyeInsolubleTextile DyeingKnown for high-temperature stabilityTartrazineAzo dyeWater-solubleFood ColorantAssociated with hyperactivity concernsSunset Yellow FCFAzo dyeWater-solubleFood ColorantBright orange hue

Acid Yellow 3 stands out due to its specific formulation as a temporary hair dye that does not chemically alter the substrate but rather adheres to it, providing vibrant color without lasting effects after washing . Its unique combination of properties makes it particularly valuable in cosmetic applications while maintaining regulatory compliance regarding safety.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Yellow powde

XLogP3

0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

432.99260866 g/mol

Monoisotopic Mass

432.99260866 g/mol

Heavy Atom Count

29

LogP

log Kow = -2.47 (est)

Odor

Odorless

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G5MIQ8Q13H

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2096 of 2170 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

4.11X10-22 mm Hg at 25 °C (est)

Other CAS

8004-92-0
1803038-62-1

Wikipedia

Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

D&C Yellow No. 10 is manufactured by condensing quinaldine with phthalic anhydride to give the unsulfonated dye, which is then sulfonated with oleum.
Quinoline Yellow is manufactured by sulphonating 2-(2-quinolyl)indane-1,3-dione or a mixture containing about two-thirds 2-(2-quinolyl)indane-1,3-dione and one third 2-(2-(6- methylquinolyl))indane-1,3-dione.

General Manufacturing Information

Synthetic dye and pigment manufacturing
C.I. Acid Yellow 3: ACTIVE
The color additive D&C Yellow No. 10 is a mixture of the sodium salts of the mono- and disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3 (2H)-dione consisting principally of the sodium salts of 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-6-quinolinesulfonic acid and 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-8-quinolinesulfonic acid with lesser amounts of the disodium salts of the disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.
D&C Yellow No. 13 is a water soluble anionic dye.
The name D&C Yellow No. 10 can be used only when applied to batches of color that have been certified according to the United States certification regulations. The CFTA Adopted Name for non-certified batches of this color is Acid Yellow 3.

Analytic Laboratory Methods

A screening method for the detection of artificial colors (naphthol yellow, tartrazine, quinoline yellow, Sunset yellow, Allura red, amaranth, azorubine, Ponceau 4R and Red 2G) in saffron is described. The method involves removal of crocins by precipitation of crocetin (pH 0.1, 90 °C) before adsorption of the artificial colors on polyamide SPE cartridges (pH 2). After washing with methanol, acetone and methanol, elution was done with a methanol:ammonia solution (95:5 v/v), and detection was performed by derivative spectrometry. Sample pretreatment changes the UV-Vis saffron extract profile in such a way that second derivative spectra can be used to identify the presence of added colors. Erythrosine, which was found to be pH dependent, could not be detected under the above conditions. The lowest detectable amount for each color was strongly dependent on chemical structure. The recovery of carminic acid was very low possibly due to irreversible retention on the polyamide. This procedure can replace the current ISO TLC method (2003) and be used alternatively or in combination with HPLC procedures adopted in the same standard.
Acid Blue 9, Acid Violet 17, Quinoline Yellow, Acid Red 51, Acid Red 87, and Acid Red 92 along with N-benzyl-N-ethylaniline sulfonic acid (BEASA), a synthetic precursor, were identified and measured in colored wastewater samples from a municipal treatment plant. Continuous flow fast-atom bombardment mass spectrometry was used to analyze BEASA. Liquid chromatography with ultraviolet detection was used to analyze the other dyes, but its lack of selectivity required prior isolation of the analytes from interfering compounds by solid-phase extraction onto C18 extraction disks and onto cartridges packed with strong anion-exchange resins...

Dates

Modify: 2023-08-15
1: Samuolienė G, Brazaitytė A, Sirtautas R, Viršilė A, Sakalauskaitė J, Sakalauskienė S, Duchovskis P. LED illumination affects bioactive compounds in romaine baby leaf lettuce. J Sci Food Agric. 2013 Oct;93(13):3286-91. doi: 10.1002/jsfa.6173. Epub 2013 May 15. PubMed PMID: 23584932.
2: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of D&C Yellow No. 11 (CAS No. 8003-22-3) in F344/N Rats (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1997 Apr;463:1-190. PubMed PMID: 12587013.
3: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of Turmeric Oleoresin (CAS No. 8024-37-1) (Major Component 79%-85% Curcumin, CAS No. 458-37-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1993 Aug;427:1-275. PubMed PMID: 12616304.

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